n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features both a boronic ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of a boronic ester with an amide precursor. One common method involves the nucleophilic substitution reaction where the boronic ester is introduced to the amide group under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-microbial agents.
Mechanism of Action
The mechanism of action of n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzamide.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring and boronic ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a benzamide
Uniqueness
n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a boronic ester and an amide group, which provides a versatile platform for various chemical transformations and applications. Its ability to participate in both covalent and non-covalent interactions makes it a valuable compound in multiple research fields .
Properties
Molecular Formula |
C14H20BNO4 |
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Molecular Weight |
277.13 g/mol |
IUPAC Name |
N-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-7-10(9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
GYTYGEHJHDVKQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NOC |
Origin of Product |
United States |
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